molecular formula C21H21ClO11 B12424181 Petunidin 3-O-arabinoside

Petunidin 3-O-arabinoside

Cat. No.: B12424181
M. Wt: 484.8 g/mol
InChI Key: KDTXXAYYZNRVTD-YKALIKFRSA-N
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Description

Petunidin 3-O-arabinoside is a naturally occurring anthocyanin compound found in various fruits, particularly in berries and flowers like petunias. It is a type of flavonoid, which are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Petunidin 3-O-arabinoside typically involves the extraction from natural sources such as blueberries. The process includes:

Chemical Reactions Analysis

Petunidin 3-O-arabinoside undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Petunidin 3-O-arabinoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Petunidin 3-O-arabinoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Petunidin 3-O-arabinoside is compared with other similar anthocyanins, such as:

  • Cyanidin 3-O-glucoside
  • Delphinidin 3-O-glucoside
  • Malvidin 3-O-glucoside
  • Peonidin 3-O-glucoside

These compounds share similar structures but differ in the number and position of hydroxyl and methoxy groups on the anthocyanin backbone. This compound is unique due to its specific glycosylation pattern, which influences its bioavailability and biological activity .

Properties

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

IUPAC Name

3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-5,7-diol;chloride

InChI

InChI=1S/C21H20O11.ClH/c1-29-14-3-8(2-12(25)17(14)26)20-15(31-21-19(28)18(27)16(7-22)32-21)6-10-11(24)4-9(23)5-13(10)30-20;/h2-6,16,18-19,21-22,27-28H,7H2,1H3,(H3-,23,24,25,26);1H/t16-,18-,19+,21?;/m1./s1

InChI Key

KDTXXAYYZNRVTD-YKALIKFRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@H]([C@@H]([C@H](O4)CO)O)O)O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(O4)CO)O)O)O)O.[Cl-]

Origin of Product

United States

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